1,2-Dichloro-4-fluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Dichloro-4-fluorobenzene involves diazotization of 2,4-dichloroaniline followed by the substitution of diazo compounds with fluorine ions. This process yields a high purity product, suitable for industrial production, with a purity of 99.2% and a yield of 50.2% (Wang Guo-xi, 2004).
Molecular Structure Analysis
Molecular structure analysis of fluorobenzenes, including 1,2-Dichloro-4-fluorobenzene, reveals the presence of C−H···F−C interactions. These interactions are key to understanding the behavior of these compounds in crystalline states and play a significant role in determining their physical and chemical properties. These interactions are comparable to C−H···O and C−H···N interactions found in related compounds, indicating a similarity in structural determinants across these classes (V. R. Thalladi et al., 1998).
Chemical Reactions and Properties
The electrochemical fluorination of halobenzenes, including 1,2-Dichloro-4-fluorobenzene, involves complex mechanisms that yield various fluorinated products. These reactions demonstrate the compound's reactivity and its potential for further functionalization, making it a valuable intermediate for the synthesis of more complex molecules (Hirohide Horio et al., 1996).
Physical Properties Analysis
The physical properties of 1,2-Dichloro-4-fluorobenzene, such as its liquid state at room temperature and its ability to form single crystals suitable for X-ray diffraction, are influenced by its molecular structure and intermolecular interactions. The detailed analysis of these interactions provides insights into its crystalline structure and the role of C−H···F interactions in defining its physical properties.
Chemical Properties Analysis
Organometallic chemistry reveals that partially fluorinated benzenes like 1,2-Dichloro-4-fluorobenzene can serve as solvents or ligands in transition-metal-based catalysis due to their weak π-electron donation capabilities. This characteristic underlines the compound's utility in facilitating a range of organometallic reactions and highlights its potential in synthetic chemistry (Sebastian D. Pike et al., 2017).
Scientific Research Applications
Organometallic Chemistry and Catalysis :
- Fluorobenzenes like 1,2-Dichloro-4-fluorobenzene are recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation from the arene, allowing for weak binding to metal centers. This property makes them suitable as non-coordinating solvents or readily displaced ligands in complex formations (Pike, Crimmin, & Chaplin, 2017).
Spectroscopy and Vibrational Analysis :
- Research using resonance enhanced multiphoton ionization (REMPI) and mass analyzed threshold ionization (MATI) spectroscopy investigates the vibrational structure of 1,2-Dichloro-4-fluorobenzene in various states. These techniques provide insight into the electronic and vibrational properties of the compound (Krüger & Grotemeyer, 2016).
Synthesis of Pharmaceuticals and Agricultural Chemicals :
- 1,2-Dichloro-4-fluorobenzene is used as an intermediate in the industrial synthesis of various pharmaceutical and agricultural chemicals. Its degradation by certain microbial strains demonstrates its potential for biodegradation and environmental relevance (Moreira, Amorim, Carvalho, & Castro, 2009).
Electrochemical Fluorination :
- The compound is involved in electrochemical fluorination studies, which explore the fluorination mechanisms of aromatic compounds. This is significant for understanding the formation of various fluorinated organic compounds (Momota, Mukai, Kato, & Morita, 1998).
Crystal Structure Analysis :
- Studies on C−H···F interactions in crystalline structures of compounds like 1,2-Dichloro-4-fluorobenzene help in understanding the weak acceptor capabilities of the C−F group. This is vital for the field of crystallography and material science (Thalladi et al., 1998).
NMR Spectroscopy Studies :
- The compound's behavior in NMR spectroscopy, especially regarding 1H and 19F spectra, is researched to understand solvent effects on coupling constants. This has implications in analytical chemistry (Suntioinen & Laatikainen, 1992).
Chemical Synthesis and Reactivity :
- The role of 1,2-Dichloro-4-fluorobenzene in cobalt-catalyzed carbonylation reactions is studied to synthesize fluorinated benzoic acids. This highlights its utility in creating compounds for various applications (Boyarskiy, Fonari, Khaybulova, Gdaniec, & Simonov, 2010).
properties
IUPAC Name |
1,2-dichloro-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F/c7-5-2-1-4(9)3-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDKXMVGRLVIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162444 | |
Record name | 1,2-Dichloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-fluorobenzene | |
CAS RN |
1435-49-0 | |
Record name | 1,2-Dichloro-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1435-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-4-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1435-49-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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